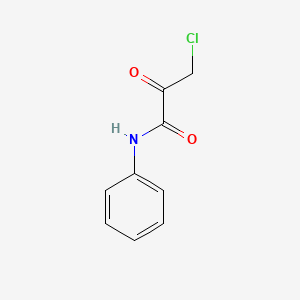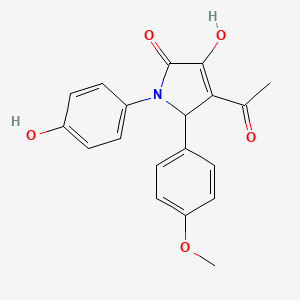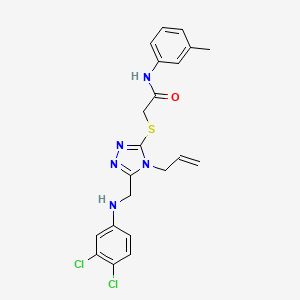
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tetrafluorinated carbon center and methoxy groups attached to a phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The synthesis begins with the preparation of a 2,4-dimethoxyphenyl intermediate. This can be achieved through the methoxylation of a suitable phenyl precursor using methanol and a catalyst.
Introduction of the Tetrafluoro Group: The next step involves the introduction of the tetrafluoro group. This can be accomplished through a fluorination reaction using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Amidation Reaction: The final step is the amidation reaction, where the fluorinated intermediate is reacted with a suitable amine to form the desired amide compound. This reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of efficient catalysts, control of reaction temperature and pressure, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure may impart biological activity, making it a candidate for drug development.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.
Industrial Applications: The compound can be used as a precursor in the synthesis of other complex molecules, contributing to the development of new industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets. The compound’s fluorinated and methoxy-substituted structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial RNA polymerase, leading to antimicrobial effects. Molecular docking studies have shown that the compound can interact with the switch region of bacterial RNA polymerase, disrupting its function and inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives: These compounds share the 2,4-dimethoxyphenyl moiety and exhibit antimicrobial activity by inhibiting bacterial RNA polymerase.
N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide: This compound also contains the 2,4-dimethoxyphenyl group and is studied for its potential pharmacological properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to its tetrafluorinated carbon center, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H13F4NO4 |
|---|---|
Poids moléculaire |
311.23 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
InChI |
InChI=1S/C12H13F4NO4/c1-19-7-4-5-8(9(6-7)20-2)17-10(18)11(13,21-3)12(14,15)16/h4-6H,1-3H3,(H,17,18) |
Clé InChI |
HBWUHALDFGFYNM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C(C(F)(F)F)(OC)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14948638.png)
![3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948645.png)
![Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-](/img/structure/B14948646.png)
![N-(4-chlorophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948652.png)

![3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B14948678.png)


![5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14948708.png)


![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14948732.png)
